Lipophilicity Modulation via 5-Methyl vs. 4-Chloro Substitution Pattern
The 5-methyl substitution on the pyrazole ring of the target compound provides a distinct lipophilicity profile compared to the 4-chloro analog. While direct experimental logP values are not publicly available, the target compound's XLogP3 value is predicted at 2.3 , whereas the 4-chloro analog (CAS 1006348-61-3) has a higher predicted XLogP3 of 2.6 . This 0.3 unit difference in predicted lipophilicity can significantly affect membrane permeability and non-specific protein binding, making the target compound preferable for programs requiring moderated lipophilicity to avoid promiscuous binding or rapid metabolic clearance [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 5-{[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid (CAS 1006348-61-3): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = -0.3 (Target is less lipophilic) |
| Conditions | Predicted values using XLogP3 algorithm; experimental validation pending |
Why This Matters
The moderated lipophilicity of the target compound may offer a more favorable developability profile by reducing risks of CYP450 inhibition and improving aqueous solubility, critical for programs advancing beyond hit identification.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
